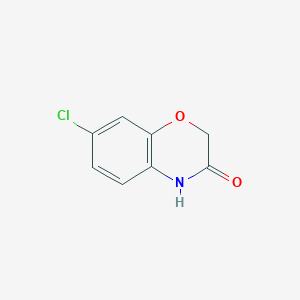

7-chloro-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

7-chloro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHYYLMIQSZWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-chloro-2H-1,4-benzoxazin-3(4H)-one and its Derivatives

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 7-chloro-2H-1,4-benzoxazin-3(4H)-one and its related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to 2H-1,4-Benzoxazin-3(4H)-one Core Structure

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The planar and rigid structure of this core allows for various substitutions, enabling the modulation of its physicochemical and pharmacological profiles. The 7-chloro substitution, in particular, is a key modification explored for its potential to enhance biological efficacy.

Physicochemical Properties

Table 1: Physicochemical Data of this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Crystal System | Space Group |

| 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one[1] | C₁₅H₁₂ClNO₂ | 273.71 | Monoclinic | P2₁/c |

| 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one | C₁₆H₁₄ClNO₂ | 287.73 | Orthorhombic | P2₁2₁2₁ |

Synthesis and Experimental Protocols

The synthesis of 7-substituted-2H-1,4-benzoxazin-3(4H)-ones typically involves the cyclization of an appropriate precursor. Below are generalized experimental protocols based on the synthesis of N-substituted derivatives.

General Synthesis of N-substituted 7-chloro-2H-1,4-benzoxazin-3(4H)-ones

A common synthetic route involves the intramolecular cyclization of an N-substituted 2-(chlorophenoxy)acetamide.

Experimental Protocol: Synthesis of 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one [1]

-

Materials: N-benzyl-2-(2,4-dichlorophenoxy)acetamide, Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF), Ethyl Acetate, Hydrochloric Acid (HCl), Saturated Sodium Chloride Solution, Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a solution of N-benzyl-2-(2,4-dichlorophenoxy)acetamide (2.0 mmol) in 20 ml of DMF, add cesium carbonate (2.4 mmol).

-

Reflux the mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove the DMF under vacuum.

-

Add 20 ml of water to the residue to obtain a turbid solution and extract with ethyl acetate (4 x 20 ml).

-

Combine the organic layers and wash with 1 M hydrochloric acid (3 x 10 ml) and saturated sodium chloride solution (3 x 10 ml).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Experimental Protocol: Synthesis of 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one

-

Materials: 2-(2,4-dichlorophenoxy)-N-phenethylacetamide, Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF), Ethyl Acetate, Hydrochloric Acid (HCl), Saturated Sodium Chloride Solution, Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a solution of 2-(2,4-dichlorophenoxy)-N-phenethylacetamide (2.0 mmol) in 20 ml of DMF, add cesium carbonate (2.4 mmol).

-

Reflux the mixture for 1.5 hours, monitoring the reaction by TLC.

-

Remove the DMF under vacuum.

-

Add 20 ml of water and extract with ethyl acetate (4 x 20 ml).

-

Combine the organic layers and wash with 1 M HCl (3 x 10 ml) and saturated sodium chloride solution (3 x 10 ml).

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography on silica gel using an eluent of ethyl acetate/hexane (1/5) to yield the final product.[2]

-

Figure 1: Generalized synthetic pathway for N-substituted 7-chloro-2H-1,4-benzoxazin-3(4H)-ones.

Spectral Data

Detailed spectral data for the parent this compound is not available. The following table summarizes the crystallographic data obtained for its N-substituted derivatives.

Table 2: Crystallographic Data for this compound Derivatives

| Parameter | 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one[1] | 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one |

| Crystal Data | ||

| a (Å) | 5.0894 (11) | 13.528 (4) |

| b (Å) | 12.630 (3) | 29.616 (10) |

| c (Å) | 20.070 (4) | 7.074 (2) |

| β (°) | 91.833 (4) | 90 |

| V (ų) | 1289.4 (5) | 2834.2 (15) |

| Z | 4 | 8 |

| Data Collection | ||

| Diffractometer | Bruker SMART CCD area-detector | Bruker SMART CCD area-detector |

| Measured Reflections | 6606 | 7036 |

| Independent Reflections | 2268 | 2171 |

| Refinement | ||

| R[F² > 2σ(F²)] | 0.044 | 0.049 |

| wR(F²) | 0.121 | 0.117 |

| S | 1.02 | 1.00 |

Biological Activities and Potential Signaling Pathways

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have been investigated for a range of biological activities. The introduction of a chloro group at the 7-position is often explored to enhance these effects.

-

Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of this class of compounds.[3]

-

Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and showed potential anticonvulsant effects.[4]

-

Anti-inflammatory Activity: Derivatives have been shown to reduce the production of pro-inflammatory mediators.

-

Anticancer Activity: The rigid, planar structure is thought to facilitate intercalation with DNA, leading to cytotoxic effects in cancer cell lines.

Figure 2: Potential biological activities of the this compound scaffold.

Conclusion

While specific physicochemical and spectral data for this compound remain to be fully elucidated, the analysis of its derivatives provides a strong foundation for its potential as a valuable scaffold in drug discovery. The synthetic routes are well-established, and the diverse biological activities associated with this core structure warrant further investigation. Future research should focus on the synthesis and detailed characterization of the parent compound to fully unlock its therapeutic potential.

References

The Structural Elucidation of 7-chloro-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 7-chloro-2H-1,4-benzoxazin-3(4H)-one. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anti-inflammatory and neuroprotective properties. This document outlines a probable synthetic route, detailed spectroscopic characterization, and explores a key signaling pathway associated with this class of molecules.

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2-amino-4-chlorophenol. The workflow is depicted below.

Experimental Protocols

Step 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)

A solution of 2-amino-4-chlorophenol in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) would be cooled in an ice bath. Chloroacetyl chloride would then be added dropwise to the stirred solution. The reaction mixture would be allowed to warm to room temperature and stirred for a specified time (e.g., 1-4 hours) at a moderately elevated temperature (e.g., 45-85 °C) to ensure complete acylation. The progress of the reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude product would be purified, for instance by recrystallization.

Step 2: Synthesis of this compound (Final Product)

The intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide, would be dissolved in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). A base, for example, cesium carbonate, would be added to the solution. The reaction mixture would then be heated to reflux for a period of 1.5 to 2 hours. The reaction progress would be monitored by TLC. After the reaction is complete, the solvent would be removed under vacuum. The residue would be partitioned between water and an organic solvent like ethyl acetate. The combined organic layers would be washed with dilute acid and brine, dried over a drying agent (e.g., MgSO₄), filtered, and concentrated to yield the crude product. Purification would be achieved by column chromatography on silica gel.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | 10.0 - 11.0 (s, 1H, N-H) | Broad singlet, exchangeable with D₂O. |

| 6.8 - 7.2 (m, 3H, Ar-H) | Complex multiplet for the aromatic protons. | |

| 4.6 - 4.8 (s, 2H, O-CH₂-C=O) | Singlet for the methylene protons. | |

| ¹³C NMR | ~165 | Carbonyl carbon (C=O). |

| ~145 | Aromatic carbon attached to oxygen (C-O). | |

| ~140 | Aromatic carbon attached to nitrogen (C-N). | |

| 115 - 130 | Aromatic carbons (C-H and C-Cl). | |

| ~67 | Methylene carbon (O-CH₂). |

Note: The expected chemical shifts are estimations based on general principles of NMR spectroscopy and data from similar benzoxazinone structures.

Mass Spectrometry (MS)

| Parameter | Value |

| Molecular Formula | C₈H₆ClNO₂ |

| Molecular Weight | 183.59 g/mol |

| Expected [M]+ | m/z 183/185 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3300 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=O Stretch (amide) | 1670 - 1690 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (ether) | 1200 - 1250 |

| C-Cl Stretch | 700 - 800 |

Biological Activity and Signaling Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects. A key mechanism implicated in these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

The Nrf2-HO-1 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative or electrophilic stress, which can be induced by xenobiotics such as certain benzoxazinone derivatives, Keap1 undergoes a conformational change. This change prevents it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 can translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. One of the most important of these is Heme Oxygenase-1 (HO-1), an enzyme that plays a critical role in cellular defense against oxidative stress.

This guide provides a foundational understanding of the structure, synthesis, and potential biological relevance of this compound. Further experimental validation of the proposed synthetic route and detailed spectroscopic analysis are necessary to fully elucidate the properties of this compound and unlock its potential in drug discovery and development.

7-chloro-2H-1,4-benzoxazin-3(4H)-one CAS number 72403-05-5

An In-depth Technical Guide to 7-chloro-2H-1,4-benzoxazin-3(4H)-one

CAS Number: 72403-05-5

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the benzoxazinone class of molecules. This class is of significant interest to researchers in medicinal chemistry and drug development due to the broad spectrum of biological activities exhibited by its derivatives. This document consolidates available data on its physicochemical properties, synthesis, biological activities, and safety, intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in the literature. The following tables summarize available computed data and estimated values based on related compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 72403-05-5 | - |

| Molecular Formula | C₈H₆ClNO₂ | [1] |

| Molecular Weight | 183.59 g/mol | [1] |

| LogP (calculated) | 1.756 | Generic prediction |

| PSA (Polar Surface Area) | 41.82 Ų | Generic prediction |

| Melting Point | Not available. For the parent 2H-1,4-benzoxazin-3(4H)-one: 173-175 °C. | |

| Boiling Point | Not available | - |

| Solubility | Not available. The parent compound is soluble in methanol (25 mg/mL). |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H-NMR | Predicted: Aromatic protons (3H) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet for the methylene protons (2H) adjacent to the oxygen and carbonyl group. A broad singlet for the N-H proton. |

| ¹³C-NMR | Predicted: Resonances for eight distinct carbon atoms, including aromatic carbons, a methylene carbon, and a carbonyl carbon. |

| IR Spectroscopy | Predicted: Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), a strong C=O (amide) stretching, and C-O-C stretching. |

| Mass Spectrometry | Predicted: A molecular ion peak [M]⁺ at m/z ≈ 183, with a characteristic [M+2]⁺ isotope peak for chlorine at approximately one-third the intensity. |

Synthesis and Experimental Protocols

A general synthetic workflow for related benzoxazinones is presented below.[2][3]

Caption: A generalized workflow for the synthesis of benzoxazinone derivatives.

Example Experimental Protocol for a Related N-Substituted Derivative

The following protocol for the synthesis of 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one can be adapted for the synthesis of the title compound.[3]

Materials:

-

N-benzyl-2-(2,4-dichlorophenoxy)acetamide

-

Caesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-benzyl-2-(2,4-dichlorophenoxy)acetamide (2.0 mmol) in DMF (20 ml), add caesium carbonate (2.4 mmol).

-

Reflux the mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove the DMF under vacuum.

-

Add water (20 ml) to the residue to obtain a turbid solution and extract with ethyl acetate (4 x 20 ml).

-

Combine the organic layers and wash with 1 M HCl (3 x 10 ml) and saturated brine (3 x 10 ml).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Biological Activity and Potential Mechanisms of Action

While specific biological data for this compound is scarce, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has been reported to exhibit a range of biological activities, suggesting potential therapeutic applications.

-

Anti-inflammatory Activity: Some derivatives have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells. This effect may be mediated through the activation of the Nrf2-HO-1 signaling pathway, a key regulator of cellular antioxidant responses.[4]

-

Antifungal Activity: Various benzoxazinone derivatives have demonstrated inhibitory activity against a range of fungal strains.[5]

-

Anticonvulsant Activity: Certain derivatives have shown promise as anticonvulsant agents in preclinical models.[6]

-

Anticancer Activity: The planar structure of the benzoxazinone core has led to investigations into its potential as an anticancer agent, with some derivatives showing cytotoxic effects against cancer cell lines.[7]

Nrf2-HO-1 Signaling Pathway in Anti-inflammatory Action

The proposed anti-inflammatory mechanism for some benzoxazinone derivatives involves the modulation of the Nrf2-HO-1 pathway.

Caption: Proposed mechanism of anti-inflammatory action via the Nrf2-HO-1 pathway.

Safety and Handling

A Safety Data Sheet (SDS) for the specific title compound is not publicly available. The information below is from the SDS of a structurally related compound, 7-chloro-3,4-dihydro-2H-1,4-benzoxazine, and should be used as a general guideline.[8]

Table 3: Hazard and Precautionary Information

| Category | Information |

| GHS Hazard Statements | Harmful if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation. |

| Precautionary Statements | Avoid dust formation. Use in a well-ventilated place. Wear protective gloves, eye protection, and protective clothing. |

| First-Aid Measures | Inhalation: Move to fresh air. Skin Contact: Remove contaminated clothing and wash skin with soap and water. Eye Contact: Rinse with water for at least 15 minutes. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |

Conclusion

This compound is a member of the medicinally relevant benzoxazinone family of heterocyclic compounds. While specific experimental data for this particular molecule is limited, the known biological activities of its structural analogs—including anti-inflammatory, antifungal, and anticonvulsant properties—highlight its potential as a valuable scaffold for further investigation in drug discovery programs. Future research should focus on developing a robust synthesis for this compound, thoroughly characterizing its physicochemical properties, and conducting comprehensive biological and toxicological evaluations to ascertain its therapeutic potential.

References

- 1. 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine | C8H8ClNO | CID 13643241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 6. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

Probing the Bioactivity of 7-chloro-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide to Putative Mechanisms of Action

For Immediate Release

This technical guide offers an in-depth exploration of the potential mechanisms of action for the compound 7-chloro-2H-1,4-benzoxazin-3(4H)-one. While direct mechanistic studies on this specific molecule are not extensively available in current literature, this document synthesizes the known biological activities of the broader 2H-1,4-benzoxazin-3(4H)-one scaffold. This information provides a foundational framework for researchers, scientists, and drug development professionals to investigate its pharmacological profile. The activities associated with this class of compounds primarily encompass enzyme inhibition, modulation of cellular stress response pathways, and induction of DNA damage.

Overview of Potential Biological Activities

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological effects. Key activities that may be relevant to the mechanism of action of its 7-chloro substituted analog include:

-

Enzyme Inhibition: Notably, derivatives of this scaffold have been identified as inhibitors of proteases such as α-chymotrypsin.

-

Anti-inflammatory and Cytoprotective Effects: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway has been observed, suggesting a role in cellular defense against oxidative stress and inflammation.

-

Anticancer Properties: Certain derivatives have been shown to induce DNA damage in tumor cells, a common mechanism for many chemotherapeutic agents.

Quantitative Data for 2H-1,4-Benzoxazin-3(4H)-one Derivatives

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the inhibitory constants (IC₅₀ and Ki) for various derivatives against α-chymotrypsin. It is important to note that these values are for related compounds and may not be directly extrapolated to the 7-chloro variant.

| Compound | Target | IC₅₀ (µM) | Ki (µM) | Reference |

| 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one | α-Chymotrypsin | 7.22 | - | [1] |

| 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one | α-Chymotrypsin | 6.99 | - | [1] |

| 2-(1-Naphthyl)-4H-3,1-benzoxazin-4-one | α-Chymotrypsin | 5.42 | - | [1] |

| A series of 2-substituted benzoxazinones | α-Chymotrypsin | 6.5 - 341.1 | 4.7 - 341.2 | [2] |

| 7d (a 2H-1,4-Benzoxazin-3(4H)-one derivative) | hAChE | - | 20.2 | [3] |

Experimental Protocols for Elucidating Mechanism of Action

To facilitate further research into the specific mechanism of this compound, detailed experimental protocols for the key associated biological activities are provided below.

α-Chymotrypsin Inhibition Assay

This assay is designed to determine the inhibitory potential of a compound against the serine protease α-chymotrypsin.

Materials:

-

α-Chymotrypsin from bovine pancreas

-

N-Succinyl-L-phenylalanine-p-nitroanilide (SPNA) as substrate

-

Tris-HCl buffer (50 mM, pH 7.6)

-

Test compound (this compound)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of various concentrations of the test compound.

-

Add 140 µL of Tris-HCl buffer to each well.

-

Add 20 µL of α-chymotrypsin solution (final concentration 9 units/mL) to each well and pre-incubate at 25°C for 20 minutes.

-

Initiate the reaction by adding 20 µL of the substrate SPNA (final concentration 1 mg/mL).

-

Measure the absorbance at 410 nm at regular intervals to determine the rate of p-nitroaniline release.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Logical Workflow for α-Chymotrypsin Inhibition Assay

Caption: Workflow for determining α-chymotrypsin inhibition.

Nrf2-HO-1 Signaling Pathway Activation Assay (Western Blot)

This protocol details the use of Western blotting to assess the activation of the Nrf2-HO-1 pathway in cells treated with the test compound.

Materials:

-

Cell line (e.g., BV-2 microglia or Huh-7 hepatocytes)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway of Nrf2-HO-1 Activation

Caption: Proposed Nrf2-HO-1 activation pathway.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[4][5][6]

Materials:

-

Treated cells

-

Low melting point agarose

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralizing buffer

-

DNA staining dye (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Harvest cells treated with the test compound.

-

Embed the cells in a thin layer of low melting point agarose on a microscope slide.

-

Lyse the cells by immersing the slides in lysis solution to remove membranes and proteins, leaving behind nucleoids.

-

Denature the DNA by placing the slides in an alkaline electrophoresis buffer.

-

Perform electrophoresis under alkaline conditions. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".

-

Neutralize and stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software.

Experimental Workflow for Comet Assay

Caption: Step-by-step workflow of the comet assay.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the established bioactivities of its parent scaffold provide a strong foundation for future research. The protocols and data presented in this guide are intended to empower researchers to systematically investigate its potential as an enzyme inhibitor, a modulator of the Nrf2-HO-1 pathway, and an inducer of DNA damage. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 6. creative-diagnostics.com [creative-diagnostics.com]

The Diverse Biological Activities of 7-chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, focusing on their anti-inflammatory, antimicrobial, antifungal, and anticancer properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.

Anti-inflammatory Activity

Derivatives of this compound have demonstrated significant anti-inflammatory potential. Notably, 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one has been shown to exhibit potent anti-inflammatory effects, in some cases exceeding that of the standard drug indomethacin.

Quantitative Anti-inflammatory Data

| Compound | Dose | Anti-inflammatory Activity (%) | Reference |

| 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one | 10 mg/kg | 96.78 | [1] |

| 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one | 20 mg/kg | 95.71 | [1] |

| Indomethacin (Standard) | 10 mg/kg | Not specified | [1] |

Mechanism of Action: The Nrf2-HO-1 Signaling Pathway

The anti-inflammatory effects of some 2H-1,4-benzoxazin-3(4H)-one derivatives are attributed to their ability to activate the Nrf2-HO-1 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes helps to mitigate inflammation by reducing reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines.

Antimicrobial Activity

The this compound scaffold has been explored for its antibacterial properties against a range of pathogenic bacteria.

Quantitative Antibacterial Data

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one | Klebsiella pneumoniae | 6 - 9 | [2] |

| 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one | Staphylococcus aureus | 6 - 9 | [2] |

| 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one | Pseudomonas aeruginosa | 6 - 9 | [2] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Nutrient agar plates

-

Bacterial cultures (e.g., Klebsiella pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa)

-

Test compound solution (this compound derivatives)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (e.g., solvent used to dissolve the compound)

-

Sterile cork borer or pipette tip

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.

-

Inoculation of Agar Plates: The surface of the nutrient agar plates is uniformly swabbed with the bacterial inoculum.

-

Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar plates using a sterile cork borer.

-

Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound solution at a known concentration is added to the wells. The positive and negative controls are also added to separate wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antifungal Activity

Derivatives of 1,4-benzoxazin-3-one, including those with chloro substitutions, have shown promise as antifungal agents against various phytopathogenic fungi.

Quantitative Antifungal Data

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| 6-chloro substituted 1,4-benzoxazin-3-one derivative (5o) | Gibberella zeae | 23.17 | [3] |

| 6-chloro substituted 1,4-benzoxazin-3-one derivative (5p) | Capsicum wilt | 26.76 | [3] |

| 6-chloro substituted 1,4-benzoxazin-3-one derivative (5q) | Pellicularia sasakii | 26.66 | [3] |

| 6-chloro substituted 1,4-benzoxazin-3-one derivative (5s) | Phytophthora infestans | 15.37 | [3] |

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to induce DNA damage and apoptosis in cancer cell lines.

Quantitative Anticancer Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-(1,2,3-triazol-1-yl) substituted derivative (c18) | Huh-7 (liver cancer) | 19.05 | [4] |

| 7-(1,2,3-triazol-1-yl) substituted derivative (c5) | Huh-7 (liver cancer) | 28.48 | [4] |

| 7-(1,2,3-triazol-1-yl) substituted derivative (c16) | Huh-7 (liver cancer) | 31.87 | [4] |

| 7-(1,2,3-triazol-1-yl) substituted derivative (c14) | Huh-7 (liver cancer) | 32.60 | [4] |

Mechanism of Action: Induction of Apoptosis via DNA Damage

A key mechanism by which these compounds exert their anticancer effects is through the induction of DNA damage, which subsequently triggers the intrinsic pathway of apoptosis. DNA damage activates sensor proteins like ATM and ATR, which in turn phosphorylate and activate downstream effector kinases such as Chk1 and Chk2. This signaling cascade leads to the activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, an initiator caspase, then cleaves and activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological changes of programmed cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., Huh-7)

-

96-well plates

-

Cell culture medium

-

Test compound solutions at various concentrations

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Anticonvulsant Activity

While various benzoxazine derivatives have been investigated for their anticonvulsant properties, a specific evaluation of this compound derivatives in this context is not extensively reported in the currently available literature. Further research is warranted to explore the potential of this specific scaffold in the development of novel anticonvulsant agents.

Conclusion

The this compound core structure represents a versatile and promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated significant anti-inflammatory, antimicrobial, antifungal, and anticancer activities. The mechanisms of action, where elucidated, involve key cellular pathways such as Nrf2-HO-1 signaling and the induction of apoptosis. The data and protocols presented in this guide are intended to facilitate further research and development of this important class of compounds.

References

Pharmacological Profile of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. The introduction of a chlorine atom at the 7-position of this core structure modulates its physicochemical properties, potentially enhancing its pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological activities of derivatives of 7-chloro-2H-1,4-benzoxazin-3(4H)-one, focusing on its anti-inflammatory, anticonvulsant, antifungal, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, along with a visualization of a relevant signaling pathway to facilitate a deeper understanding of its mechanism of action. While specific data for the unsubstituted parent compound is limited, this guide synthesizes the available information on its derivatives to provide a robust starting point for further research and drug development endeavors.

Introduction

The 1,4-benzoxazine ring system is a core component of numerous natural and synthetic compounds exhibiting a wide array of biological effects. The this compound core, in particular, has been explored as a key building block in the synthesis of novel therapeutic agents. The presence of the electron-withdrawing chlorine atom at the 7-position can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Research into derivatives of this core has revealed promising activities across several therapeutic areas, suggesting that this compound is a valuable scaffold for the development of new drugs.

Pharmacological Activities

While a comprehensive pharmacological profile for the specific compound this compound is not extensively documented in publicly available literature, numerous studies on its derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings for these related compounds.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown significant anti-inflammatory properties, particularly in models of neuroinflammation.

Table 1: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound/Derivative | Assay | Model | Key Findings | Reference |

| 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole | Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells | Significant reduction in LPS-induced NO production. | [1][2] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | LPS-stimulated BV-2 microglial cells | Decreased transcription levels of pro-inflammatory cytokines. | [3] | |

| iNOS and COX-2 Expression | LPS-stimulated BV-2 microglial cells | Downregulated transcription and protein levels of iNOS and COX-2. | [3][4] | |

| Reactive Oxygen Species (ROS) Production | LPS-stimulated BV-2 microglial cells | Reduced LPS-induced ROS production. | [1][3] |

Anticonvulsant Activity

The benzoxazinone scaffold has been investigated for its potential in treating central nervous system disorders, including epilepsy.

Table 2: Anticonvulsant Activity of 7-substituted-2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound/Derivative | Assay | Model | Quantitative Data | Reference |

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | Maximal Electroshock (MES) Test | Mice | ED₅₀ = 31.7 mg/kg | [5] |

Antifungal Activity

Several studies have highlighted the potential of 1,4-benzoxazin-3-one derivatives as antifungal agents, with chloro-substituted compounds often exhibiting enhanced activity.

Table 3: Antifungal Activity of 1,4-benzoxazin-3-one Derivatives

| Compound/Derivative | Fungal Strain(s) | Assay | Quantitative Data (EC₅₀) | Reference |

| 1,4-benzoxazin-3-one derivatives with acylhydrazone moiety | Gibberella zeae | Mycelium Growth Rate | 20.06 - 23.17 µg/mL | [6][7] |

| Pellicularia sasakii | Mycelium Growth Rate | 26.66 µg/mL | [6][7] | |

| Phytophthora infestans | Mycelium Growth Rate | 15.37 µg/mL | [6][7] | |

| Capsicum wilt | Mycelium Growth Rate | 26.76 µg/mL | [6][7] | |

| 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones | Various phytopathogenic fungi | Mycelial Growth Inhibition | Moderate to good activity at 200 mg L⁻¹ | [8] |

Antimicrobial Activity

Derivatives of 1,4-benzoxazinone have been evaluated for their activity against a range of bacterial pathogens. It has been noted that chloro-substituted derivatives, as a whole, tend to exhibit better antimicrobial activity[9].

Table 4: Antimicrobial Activity of 1,4-benzoxazin-3-one Derivatives

| Compound/Derivative | Bacterial Strain(s) | Assay | Key Findings | Reference |

| Novel 1,4-benzoxazinone derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | In vitro screening | Moderate to potent activity. | |

| Propanolamine containing 1,4-benzoxazin-3-ones | Pseudomonas syringae pv actinidiae, Xanthomonas axonopodis pv citri, Xanthomonas oryzae pv oryzae | Turbidimetric tests | Moderate to excellent antibacterial activities. | [10] |

| 7-chloro-2-methyl-4H-benzo[d][11][12]-oxazin-4-one derivatives | Klebsiella pneumonia, Staphylococcus aureus, Pseudomonas aeruginosa | Agar well diffusion | Significant activity with MIC ranging from 6–9 mg/mL. | [13] |

Signaling Pathways

Nrf2-HO-1 Signaling Pathway in Anti-inflammatory Action

Studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have elucidated their involvement in the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation[1][3]. In the context of LPS-induced neuroinflammation in BV-2 microglial cells, these derivatives have been shown to activate this protective pathway.

Caption: Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.

Experimental Protocols

Anti-inflammatory Activity: LPS-Induced BV-2 Microglial Cell Assay

This protocol describes the methodology to assess the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells[14][15][16][17][18].

Experimental Workflow:

Caption: Workflow for assessing anti-inflammatory activity in BV-2 cells.

Detailed Methodology:

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are pre-treated for 1-2 hours.

-

LPS Stimulation: After pre-treatment, LPS (e.g., 100 ng/mL) is added to the wells to induce an inflammatory response. A vehicle control group (no compound, no LPS) and a positive control group (no compound, with LPS) are included.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate. The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. The concentration of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve[14].

-

Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[17].

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system[4].

-

Real-Time Quantitative PCR (RT-qPCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. RT-qPCR is performed using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels[4].

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures[11][12][19][20][21].

Detailed Methodology:

-

Animals: Male albino mice (e.g., 20-25 g) are used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

Pre-treatment Time: A specific pre-treatment time (e.g., 30 or 60 minutes) is allowed for the compound to be absorbed and distributed.

-

Electroshock Induction: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes using a convulsiometer.

-

Endpoint: The endpoint of the assay is the observation of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: The percentage of animals protected at each dose is determined. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution, agar dilution, or disk diffusion are employed to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains[22][23][24][25][26].

Detailed Methodology (Broth Microdilution):

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Serial Dilutions: The test compound is serially diluted (two-fold) in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of pharmacological activities. Derivatives of this core structure have demonstrated significant anti-inflammatory, anticonvulsant, antifungal, and antimicrobial properties. The information and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of compounds. Further investigation into the specific pharmacological profile of the parent compound, this compound, is warranted to fully elucidate its potential and guide the rational design of new, more potent, and selective drug candidates.

References

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.mpu.edu.mo [research.mpu.edu.mo]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 7. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 8. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 18. Anti-Inflammatory Activity of Bee Venom in BV2 Microglial Cells: Mediation of MyD88-Dependent NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 20. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 21. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. woah.org [woah.org]

- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apec.org [apec.org]

- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. integra-biosciences.com [integra-biosciences.com]

In Vitro Efficacy of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro studies conducted on 7-chloro-2H-1,4-benzoxazin-3(4H)-one and its derivatives. The benzoxazinone scaffold is a significant heterocyclic system that has garnered attention for its wide array of pharmacological activities.[1] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying signaling pathways to facilitate further research and development in this area. The planar and rigid structure of the 2H-1,4-benzoxazin-3(4H)-one core makes it a prime candidate for interacting with various biological targets.[2][3]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various derivatives of 2H-1,4-benzoxazin-3(4H)-one, including those with chloro substitutions.

Table 1: Anticancer Activity

| Compound | Cell Line | IC50 Value | Reference |

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b) | MES test (anticonvulsant) | ED50: 31.7 mg/kg | [4] |

| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivative (c5) | Huh-7 (liver cancer) | 28.48 μM | [2] |

| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivative (c14) | Huh-7 (liver cancer) | 32.60 μM | [2] |

| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivative (c16) | Huh-7 (liver cancer) | 31.87 μM | [2] |

| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivative (c18) | Huh-7 (liver cancer) | 19.05 μM | [2] |

| 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivative (5b) | MCF-7 (breast cancer) | 17.08 µg/mL | [2] |

| 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivative (5b) | HeLa (cervical cancer) | 15.38 µg/mL | [2] |

| 2H-benzo[b][5][6] oxazin-3(4H)-one linked 1,2,3-triazole derivative (14b) | A549 (lung cancer) | 7.59 ± 0.31 μM | [7] |

| 2H-benzo[b][5][6] oxazin-3(4H)-one linked 1,2,3-triazole derivative (14c) | A549 (lung cancer) | 18.52 ± 0.59 μM | [7] |

Table 2: Anti-inflammatory Activity

| Compound | Assay | Effect | Reference |

| 2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20) | LPS-induced NO production in BV-2 cells | Significant reduction | [3][8] |

| 2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20) | Pro-inflammatory cytokine transcription (IL-1β, IL-6, TNF-α) in BV-2 cells | Significant decrease | [8] |

| 2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20) | iNOS and COX-2 protein levels in LPS-stimulated BV-2 cells | Downregulation | [3][8] |

Table 3: Antifungal Activity

| Compound | Fungal Strain | Inhibition | Concentration | Reference |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete | 200 mg L⁻¹ | [9] |

| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g) | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete | 200 mg L⁻¹ | [9] |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete | 200 mg L⁻¹ | [9] |

| 1,4-benzoxazin-3-one derivative (5L) | Gibberella zeae | 76.37% | 50 µg/ml | [10][11] |

| 1,4-benzoxazin-3-one derivative (5o) | Gibberella zeae | 76.14% | 50 µg/ml | [10][11] |

| 1,4-benzoxazin-3-one derivative (5s) | Phytophthora infestans | 82.62% (EC50: 15.37 µg/ml) | 50 µg/ml | [11] |

Detailed Experimental Protocols

A summary of key experimental protocols used to evaluate the in vitro activities of this compound and its derivatives is provided below.

Anticancer Activity Assays

-

Cell Viability Assay (MTT Assay):

-

Human cancer cell lines (e.g., A549, Huh-7, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[7]

-

-

Apoptosis Analysis by Flow Cytometry:

-

Cancer cells are treated with the test compounds at their respective IC50 concentrations.

-

After incubation, both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

-

Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

BV-2 microglial cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.[3]

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant.

-

The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.[3]

-

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression:

-

BV-2 cells are treated with LPS and the test compounds.

-

Total RNA is extracted from the cells using a suitable kit and reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and housekeeping genes (e.g., GAPDH).

-

The relative gene expression is calculated using the 2-ΔΔCt method.[8]

-

Antifungal Activity Assay

-

Mycelium Growth Rate Method:

-

The test compounds are dissolved in a solvent (e.g., DMSO) and added to a molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration.

-

The mixture is poured into Petri dishes.

-

A mycelial disc of the test fungus is placed at the center of the agar plate.

-

The plates are incubated at a suitable temperature (e.g., 25°C) until the mycelial growth in the control group reaches the edge of the plate.

-

The diameter of the mycelial colony is measured, and the percentage of inhibition is calculated relative to the control.[10]

-

Signaling Pathways and Mechanisms of Action

The in vitro studies have elucidated several signaling pathways through which 2H-1,4-benzoxazin-3(4H)-one derivatives exert their biological effects.

Anti-inflammatory Signaling Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exhibit anti-inflammatory effects in LPS-stimulated BV-2 microglial cells by activating the Nrf2-HO-1 signaling pathway.[3] This activation leads to a reduction in reactive oxygen species (ROS) production and subsequent inhibition of pro-inflammatory mediators.[3]

Caption: Nrf2-HO-1 anti-inflammatory pathway.

Anticancer Signaling Pathways

The anticancer activity of these compounds is attributed to their ability to induce DNA damage, apoptosis, and autophagy in cancer cells.[2][7] The rigid, planar structure of the benzoxazinone core is thought to facilitate intercalation with DNA, leading to cell death pathways.[2]

Caption: Anticancer mechanism of action.

General Experimental Workflow

The typical workflow for the in vitro evaluation of novel 2H-1,4-benzoxazin-3(4H)-one derivatives involves a multi-step process from synthesis to biological characterization.

References

- 1. jocpr.com [jocpr.com]

- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

An In-depth Technical Guide to 7-chloro-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloro-2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making it a privileged structure in the design and development of novel therapeutic agents. The presence of the chlorine atom at the 7-position often enhances the biological efficacy of these compounds. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action associated with this compound and its derivatives, with a focus on their antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

Synthesis of the this compound Scaffold

A common and effective method for the synthesis of this compound derivatives involves the intramolecular cyclization of N-substituted 2-(2,4-dichlorophenoxy)acetamides. This approach offers good yields and allows for the introduction of various substituents on the nitrogen atom of the benzoxazine ring.

Experimental Protocol: Synthesis of 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one[1][2]

This protocol describes the synthesis of a representative N-substituted derivative.

-

Reaction Setup: To a solution of 2-(2,4-dichlorophenoxy)-N-phenethylacetamide (0.684 g, 2.0 mmol) in 20 ml of dimethylformamide (DMF), add caesium carbonate (0.787 g, 2.4 mmol).

-

Reflux: Heat the mixture to reflux for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the DMF under vacuum.

-

Extraction: Add 20 ml of water to the residue to obtain a turbid solution. Extract the aqueous layer with ethyl acetate (4 x 20 ml).

-

Washing: Combine the organic layers and wash them three times with 10 ml of 1 M hydrochloric acid and three times with 10 ml of saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane (1:5) mixture as the eluent to yield the final product (75% yield).

Biological Activities and Quantitative Data

Derivatives of this compound have been reported to exhibit a range of biological activities. The following sections summarize the key findings and present the available quantitative data in tabular format.

Antimicrobial Activity

The 1,4-benzoxazine scaffold is a known pharmacophore in antimicrobial agents. The chloro-substitution at the 7-position has been shown to be favorable for this activity.

Table 1: Antibacterial Activity of 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one [2]

| Compound | Microorganism | MIC (mg/mL) |

| 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one | Klebsiella pneumoniae | 6 - 9 |

| Staphylococcus aureus | 6 - 9 | |

| Pseudomonas aeruginosa | 6 - 9 |

-

Organism Preparation: Use stock cultures of the test microorganisms, such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of a sterile agar plate.

-

Well Preparation: Create wells of a specific diameter in the agar plate using a sterile borer.

-

Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Anticonvulsant Activity

Several derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their anticonvulsant properties, with promising results observed in preclinical models.

Table 2: Anticonvulsant Activity of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one Derivatives [3]

| Compound | ED50 (mg/kg) | Protective Index (PI = TD50/ED50) |

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 31.7 | 7.2 |

-

Animal Model: Use adult male Kunming mice.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.

-

Electroshock Application: At the time of peak effect, deliver a maximal electroshock stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Endpoint: Observe the mice for the presence or absence of the tonic hind limb extension seizure.

-

Data Analysis: Calculate the median effective dose (ED50), which is the dose required to protect 50% of the animals from the seizure.

Anti-inflammatory Activity

Recent studies have highlighted the potential of this compound derivatives as anti-inflammatory agents, particularly in the context of neuroinflammation.

Table 3: Anti-inflammatory Activity of 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (%) |

| 7-chloro-2-methyl-4H-benzo[d][1]-oxazin-4-one | 10 | 96.78 |

| 20 | 95.71 |

-

Cell Culture: Culture BV-2 microglial cells in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.

-

Incubation: Incubate the cells for an extended period (e.g., 24 hours).

-

NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control.

Anticancer Activity

The rigid, planar structure of the 2H-1,4-benzoxazin-3(4H)-one core makes it a suitable candidate for intercalation into DNA, a mechanism often exploited in cancer chemotherapy. Derivatives with a 1,2,3-triazole moiety at the 7-position have shown notable activity against liver cancer cells.

Table 4: Anticancer Activity of 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives against Huh-7 Liver Cancer Cells [4][5]

| Compound | IC50 (µM) |

| c5 | 28.48 |

| c14 | 32.60 |

| c16 | 31.87 |

| c18 | 19.05 |

-

Cell Seeding: Seed cancer cells (e.g., Huh-7) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a defined period (e.g., 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Mechanisms of Action: Signaling Pathways and Molecular Targets

The diverse biological activities of this compound derivatives can be attributed to their modulation of specific signaling pathways.

Anti-inflammatory Mechanism: Activation of the Nrf2-HO-1 Pathway

Several 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert their anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[6][7] Under inflammatory conditions, these compounds can promote the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme HO-1. This leads to a reduction in reactive oxygen species (ROS) and pro-inflammatory mediators.

Caption: Nrf2-HO-1 signaling pathway activation.

Anticancer Mechanism: Induction of DNA Damage, Apoptosis, and Autophagy

The anticancer effects of certain 7-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives are linked to a multi-faceted mechanism involving the induction of DNA damage, apoptosis, and autophagy.[4][5] These compounds can cause DNA damage, leading to the phosphorylation of H2AX (γ-H2AX), a marker of DNA double-strand breaks. This damage response can trigger apoptosis, which is characterized by the activation of executioner caspases like caspase-7. Concurrently, these compounds can induce autophagy, as evidenced by the increased expression of microtubule-associated protein 1A/1B-light chain 3 (LC3).

Caption: Anticancer mechanism of action workflow.

Conclusion

The this compound core represents a versatile and valuable scaffold in drug discovery. Its derivatives have demonstrated significant potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of more potent and selective drug candidates. The elucidation of their mechanisms of action, including the modulation of key signaling pathways like Nrf2-HO-1 and the induction of programmed cell death, provides a rational basis for their further optimization and clinical translation. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising class of compounds.

References

- 1. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of 1,4-Benzoxazin-3-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-benzoxazin-3-one core is a privileged scaffold in both natural product chemistry and medicinal chemistry. First identified as secondary metabolites in plants in the mid-20th century, these compounds have since been the subject of extensive research, revealing a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones related to 1,4-benzoxazin-3-ones. It details experimental protocols for their isolation and synthesis, presents quantitative data on their biological activities, and visualizes their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of 1,4-benzoxazin-3-one-based compounds.

A Journey Through Time: The Discovery and History of 1,4-Benzoxazin-3-ones

The story of 1,4-benzoxazin-3-ones begins in the fields of rye, where their presence was first hinted at in the 1950s with the discovery of the related benzoxazolinones. However, the definitive identification of the 1,4-benzoxazin-3-one scaffold in its naturally occurring hydroxamic acid form, specifically 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), is credited to the pioneering work of Virtanen and Hietala in the early 1960s from rye plants. This discovery laid the foundation for the field of benzoxazinoid chemistry and biology.

Subsequent research, primarily in maize, led to the elucidation of the biosynthetic pathway of these compounds. It was established that they are derived from indole-3-glycerol phosphate, a branch-point from primary metabolism. Key enzymes, including a series of cytochrome P450 monooxygenases, were identified as responsible for the construction of the characteristic heterocyclic ring system. The most abundant benzoxazinoids in maize and wheat were identified as DIBOA and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA).

Initially recognized for their role in plant defense against herbivores and pathogens, the biological activities of 1,4-benzoxazin-3-ones soon attracted the attention of medicinal chemists. Over the decades, synthetic derivatives have been developed and screened for a wide range of therapeutic applications, including antifungal, anticancer, and analgesic properties. This has led to the identification of potent inhibitors of enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1) and antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, highlighting the versatility of this chemical scaffold.

Key Milestones:

-

1950s: Discovery of benzoxazolinones in rye, precursors to the understanding of benzoxazinoid chemistry.

-

Early 1960s: Virtanen and Hietala isolate and characterize 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) from rye.

-

Late 1960s - 1970s: Elucidation of the biosynthetic pathway of benzoxazinoids, primarily in maize.

-

1980s - Present: Extensive research into the biological activities of natural and synthetic 1,4-benzoxazin-3-ones, leading to the discovery of their potential as antifungal agents, PARP-1 inhibitors, and TRPV1 antagonists.

From Nature and the Lab: Experimental Protocols

Isolation of a Natural 1,4-Benzoxazin-3-one: 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) from Maize

This protocol details a method for the large-scale isolation of DIMBOA from maize seedlings, a common and abundant natural source.

Materials:

-

Maize seeds (e.g., Zea mays L.)

-

Potting soil

-

Blender

-

Cheesecloth

-